molecular formula C12H12O2 B160810 2,3-Dimethoxynaphthalene CAS No. 10103-06-7

2,3-Dimethoxynaphthalene

Cat. No. B160810
CAS RN: 10103-06-7
M. Wt: 188.22 g/mol
InChI Key: XYRPWXOJBNGTMX-UHFFFAOYSA-N
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Description

2,3-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as C10H6(OCH3)2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.4±3.0 kJ/mol and a flash point of 120.7±19.4 °C . The index of refraction is 1.584 .

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) : 2,7-Dimethoxynaphthalene (DMN), a compound closely related to 2,3-Dimethoxynaphthalene, has been proposed as a matrix for MALDI tandem time-of-flight experiments, particularly for investigating the structure of polymetallic porphyrins. DMN is noted for producing molecular radical cations and diagnostic fragments, offering advantages over traditional matrices in analyzing labile species like zinc porphyrinate complexes (Aiello et al., 2004).

  • Synthesis Applications : 2,6-Dimethoxynaphthalene, synthesized using 2,6-dihydroxynaphthalene as a raw material, demonstrates the potential for the creation of highly pure and crystalline dimethoxynaphthalene derivatives. These compounds find applications in various organic synthesis processes (W. Dong-sheng, 2004).

  • Sulfonation Studies : Research on this compound (2,3-DMON) and its derivatives has revealed insights into sulfonation mechanisms. These studies have included the examination of monoprotonated oxonium cations and quinonoid dications of DMONs, offering a deeper understanding of sulfonation rates and substituent effects (Cisak, Kusztal, & Brzezińska, 2001).

  • Charge Transfer and Photochemistry : The interaction of this compound with various π-acceptors has been studied, particularly focusing on its excited singlet states. These studies have helped understand the charge transfer dynamics and the formation of charge transfer complexes in different solvents, which is significant in photochemical applications (El-Kemary, 1995).

  • Vibrational Spectroscopy and DFT Calculations : Detailed studies on molecules like 1,5-dimethoxynaphthalene, similar to this compound, have been conducted using vibrational spectroscopy and density functional theory. These studies provide insights into molecular structures, vibrational frequencies, and electronic properties, which are crucial in material science and molecular engineering (Kandasamy et al., 2015).

Safety and Hazards

When handling 2,3-Dimethoxynaphthalene, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . In case of accidental release, avoid dust formation and do not let the product enter drains .

Relevant Papers

One relevant paper is “Nitration of this compound” published in the Journal of the Chemical Society C: Organic . The paper discusses the nitration of this compound leading to three mononitro-products, one dinitro-product, and one 1,2-naphthaquinone .

Mechanism of Action

Target of Action

As a derivative of naphthoquinone , it may interact with similar biological targets, such as enzymes involved in cellular respiration and redox reactions.

Mode of Action

2,3-Dimethoxynaphthalene is a redox-cycling agent . It induces the formation of intracellular superoxide anion, a type of reactive oxygen species (ROS). The interaction of this compound with its targets likely involves electron transfer reactions, leading to changes in the redox state of the cell.

Biochemical Pathways

Given its role as a redox-cycling agent , it can be inferred that it may influence pathways involving oxidative stress and cellular respiration.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, suggests that it may readily cross cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its concentration . At certain concentrations, it can induce cell proliferation, while at others, it can trigger apoptosis (programmed cell death) or necrosis (cell death due to damage) . These effects are likely due to the generation of ROS and the subsequent oxidative stress.

properties

IUPAC Name

2,3-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRPWXOJBNGTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345470
Record name 2,3-Dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10103-06-7
Record name 2,3-Dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,3-Dimethoxynaphthalene?

A1: this compound is an organic compound with the molecular formula C12H12O2. It has a molecular weight of 188.22 g/mol. Spectroscopic data, including FT-IR, FT-Raman, and 13C NMR, have been used to characterize its structure. [, ]

Q2: How does the structure of this compound relate to its activity?

A2: Research on structurally similar compounds, specifically 1,2,3,4-tetraoxygenated naphthalene derivatives, suggests that net lipophilicity, hydrolytic stability, and ring substitution play significant roles in determining their biological activity. [] This insight suggests that modifications to the this compound structure could be explored to optimize its properties for specific applications.

Q3: What is known about the photochemical properties of this compound?

A3: this compound forms charge-transfer complexes with π-acceptors like 1,2-dicyanoethylenes. Upon irradiation, these complexes undergo photochemical reactions leading to isomerization of the olefins. The photostationary state depends on the specific donor-acceptor pair and their respective absorption spectra. []

Q4: Can you elaborate on the electron transfer dynamics observed in systems containing this compound?

A4: Studies utilizing this compound as an electron donor paired with 2,3-dicyanonaphthalene as an acceptor, bridged by n-norbornadiene, have shown a transition from adiabatic to nonadiabatic electron transfer depending on the bridge length. Shorter bridges favor adiabatic electron transfer with a charge-transfer emission, while longer bridges favor fast energy transfer followed by slower nonadiabatic electron transfer, resulting in dual emission in polar solvents. []

Q5: Has this compound been found in natural sources?

A5: Yes, this compound has been identified as a component of New Zealand manuka honey using gas chromatography-mass spectrometry. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: this compound serves as a starting material in the synthesis of various compounds. For instance, it undergoes nitration to yield a mixture of mono-nitro, di-nitro products, and a 1,2-naphthaquinone. [] It also reacts with ethyl azidoformate through photochemical and thermal pathways, leading to substitution, addition, and insertion products. []

Q7: What is the behavior of this compound under sulfonation conditions?

A7: Sulfonation of this compound proceeds through the formation of oxonium and quinonoid intermediates. The reaction mechanism involves protonation equilibria, and the steady sulfonation rate constants are influenced by the acidity of the reaction medium. []

Q8: Are there computational studies on this compound?

A8: Yes, computational chemistry methods, particularly density functional theory (DFT), have been employed to investigate the vibrational spectra, molecular geometry, conformational stability, and molecular properties of this compound derivatives. []

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